molecular formula C9H11NSi B6318813 Dimethyl(4-cyanophenyl)silane, 95% CAS No. 129409-68-3

Dimethyl(4-cyanophenyl)silane, 95%

Cat. No.: B6318813
CAS No.: 129409-68-3
M. Wt: 161.27 g/mol
InChI Key: DBFKAFPQGBGMCT-UHFFFAOYSA-N
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Description

Dimethyl(4-cyanophenyl)silane (C₉H₁₁NSi) is an organosilicon compound characterized by a dimethylsilane core substituted with a 4-cyanophenyl group. The 95% purity designation indicates its suitability for synthetic and industrial applications where high chemical consistency is critical. This compound is structurally notable for its aromatic cyano group, which confers distinct electronic and steric properties, making it valuable in catalysis, polymer chemistry, and materials science. Its synthesis typically involves transition metal-catalyzed silylation or nucleophilic substitution reactions, as seen in related compounds .

Properties

IUPAC Name

4-dimethylsilylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NSi/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFKAFPQGBGMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Structural Analogs

Table 1: Structural Comparison of Selected Silanes
Compound Name Molecular Formula Key Substituents Reference
Dimethyl(4-cyanophenyl)silane C₉H₁₁NSi 4-cyanophenyl, dimethylsilane
(4-Chlorophenyl)dimethylsilane C₈H₁₁ClSi 4-chlorophenyl, dimethylsilane
Dimethyl(4-methylphenyl)silane C₉H₁₄Si 4-methylphenyl, dimethylsilane
{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane C₁₇H₂₄Si₂ Dimethylsilane, benzyl-linked phenyl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-cyano group in dimethyl(4-cyanophenyl)silane is strongly electron-withdrawing, enhancing electrophilic reactivity compared to electron-donating groups like methyl (in dimethyl(4-methylphenyl)silane) . Chlorophenyl analogs (e.g., (4-chlorophenyl)dimethylsilane) exhibit intermediate electronic effects .
  • Steric Effects : Bulky substituents, such as benzyl groups in {4-[4-(dimethylsilyl)benzyl]phenyl}(dimethyl)-silane, reduce accessibility to the silicon center, influencing reaction kinetics .

Physical and Chemical Properties

Table 2: Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Physical State (25°C) Solubility (Common Solvents)
Dimethyl(4-cyanophenyl)silane 165.28 Not Reported Likely liquid/oil CHCl₃, THF, ethers
4-{1-[Dimethyl(phenyl)silyl]ethyl}benzonitrile (4ja) 281.43 46–48 White solid CHCl₃, DCM
Dichlorodiphenylsilane 253.20 -22 (liquid) Liquid Toluene, ethers
(4-Chlorophenyl)dimethylsilane 170.71 Not Reported Liquid Hydrocarbons, ethers

Key Observations :

  • State and Stability: Dimethyl(4-cyanophenyl)silane is likely a liquid or low-melting solid, similar to dichlorodiphenylsilane . The cyano group may enhance thermal stability compared to chlorinated analogs.
  • Solubility: Polar substituents (e.g., cyano) improve solubility in polar aprotic solvents (e.g., THF), whereas methyl or benzyl groups favor non-polar solvents .
Reactivity :
  • Silicon-Carbon Bond Cleavage: Unlike dichlorodiphenylsilane (which undergoes hydrolysis readily due to Cl substituents), dimethyl(4-cyanophenyl)silane exhibits slower hydrolysis, making it more stable in aqueous environments .
  • Catalytic Applications: The electron-withdrawing cyano group activates the silicon center for nucleophilic attacks, useful in cross-coupling reactions (e.g., copper-catalyzed deaminative silylation) .

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